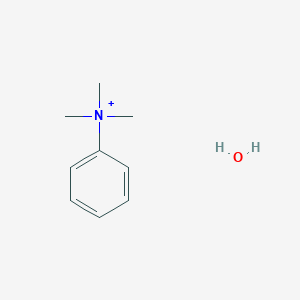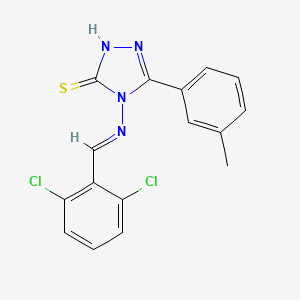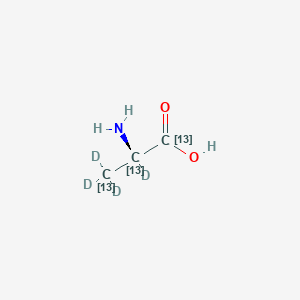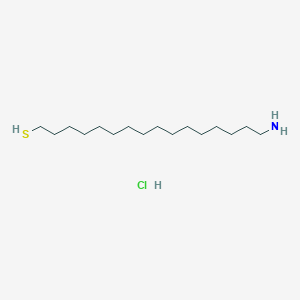
16-Amino-1-hexadecanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Amino-1-hexadecanethiol hydrochloride, also known as 16-Mercaptohexadecylamine hydrochloride, is a compound with the molecular formula C16H35NS · HCl and a molecular weight of 309.98 g/mol . This compound is notable for its long 16-carbon alkanethiol chain, which makes it the longest alkanethiol available in the market . It is primarily used for the surface modification of gold nanoparticles, forming stable self-assembled monolayers (SAMs) due to the strong Van-der-Waals forces between the long alkane chains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Amino-1-hexadecanethiol hydrochloride typically involves the reaction of 16-bromohexadecane with thiourea, followed by hydrolysis to yield 16-mercaptohexadecylamine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is usually stored at temperatures between 2-8°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
16-Amino-1-hexadecanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
16-Amino-1-hexadecanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used for the surface modification of gold nanoparticles to create stable SAMs.
Biology: Employed in the stabilization of biomolecules such as proteins and DNA.
Medicine: Investigated for its potential to inhibit the proliferation of cancer cells by crosslinking them.
Industry: Utilized in the preparation of hydrophilic surfaces and functionalized gold surfaces for various industrial applications.
Mecanismo De Acción
The primary mechanism of action of 16-Amino-1-hexadecanethiol hydrochloride involves the formation of stable SAMs on gold surfaces. The long alkane chain provides strong Van-der-Waals forces, ensuring the stability of the monolayer. The amino groups on the surface can be further modified with amine-reactive materials such as proteins or other biomaterials, enhancing the functionality of the gold surface.
Comparación Con Compuestos Similares
Similar Compounds
- 11-Amino-1-undecanethiol hydrochloride
- 3-Amino-1-propanethiol hydrochloride
- Cysteamine hydrochloride
Uniqueness
Compared to other aminoalkanethiols, 16-Amino-1-hexadecanethiol hydrochloride stands out due to its longer 16-carbon chain. This longer chain results in stronger Van-der-Waals forces, leading to more stable SAMs on gold surfaces. This stability is crucial for applications requiring durable and functionalized surfaces.
Propiedades
Fórmula molecular |
C16H36ClNS |
|---|---|
Peso molecular |
310.0 g/mol |
Nombre IUPAC |
16-aminohexadecane-1-thiol;hydrochloride |
InChI |
InChI=1S/C16H35NS.ClH/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18;/h18H,1-17H2;1H |
Clave InChI |
CNCJUEWDIUPOPE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCS)CCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


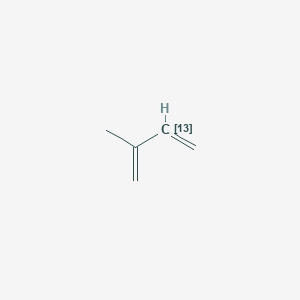
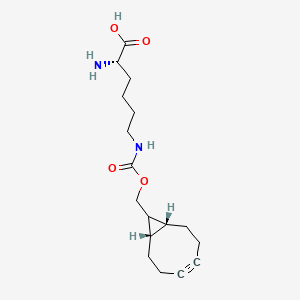

![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


